molecular formula C6H14ClNO B6590532 1-Cyclopropyl-2-methoxyethanamine hydrochloride CAS No. 1095431-18-7

1-Cyclopropyl-2-methoxyethanamine hydrochloride

Cat. No. B6590532
CAS RN: 1095431-18-7
M. Wt: 151.63 g/mol
InChI Key: XKHQIVZUNCFLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-methoxyethanamine hydrochloride is an organic compound with the molecular formula C6H14ClNO . It is used in research and development and is a key chiral intermediate for the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist .


Synthesis Analysis

The synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine involves a chemoenzymatic route starting from methylcyclopropyl ketone . The ketone undergoes permanganate oxidation to produce cyclopropylglyoxylic acid, which is then converted to (S)-cyclopropylglycine by reductive amination using leucine dehydrogenase . The (S)-Cyclopropylglycine obtained from enzymatic reductive amination is isolated as the N-Boc derivative and converted to the desired amine by reduction, methylation, and deprotection .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H14ClNO . It has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine include permanganate oxidation, reductive amination, reduction, methylation, and deprotection .

Scientific Research Applications

Chiral Intermediate for Corticotropin-Releasing Factor-1 Receptor Antagonist Synthesis

1-Cyclopropyl-2-methoxyethanamine is a key intermediate in synthesizing a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. An efficient chemo-enzymatic route to synthesize this compound starts from methylcyclopropyl ketone, involving steps like permanganate oxidation and reductive amination using specific enzymes (Parker et al., 2012).

Synthesis of Constrained Neurotransmitter Analogues

This compound has been used in the synthesis of constrained analogues of neurotransmitters like histamine and tryptamine. It's a part of the cyclopropanation reaction process to create these analogues, which have applications in studying neurotransmitter activity (Faler & Joullié, 2007).

Study of Cyclopropenone Oximes

Research on cyclopropenone oximes, which are derivatives including 1-cyclopropyl-2-methoxyethanamine hydrochloride, has been conducted. These studies focus on the reaction of these compounds with isocyanates, contributing to the understanding of chemical reactions involving cyclopropyl groups (Yoshida et al., 1988).

Synthesis of Tobacco Flavor Compounds

The compound has been used in synthesizing 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic Acid (HCCA), a novel tobacco flavor. This demonstrates its utility in flavor chemistry and the synthesis of complex organic molecules (Lu Xin-y, 2013).

Synthesis of Fluorocyclopropylamine

This compound is involved in synthesizing cis-2-Fluorocyclopropylamine, which has applications in organic chemistry and drug synthesis (Matsuo et al., 2004).

Oxygen Acidity in Radical Cations

Studies on radical cations derived from cyclopropyl(4-methoxyphenyl)phenylmethanol, related to this compound, have been conducted to understand their reactivity in aqueous solutions. This research contributes to a broader understanding of organic reaction mechanisms (Bietti et al., 2006).

Synthesis of Cyclopropylamine Derivatives

The compound has been used in the synthesis of various cyclopropylamine derivatives, which are important in the study of chemical synthesis and the development of new organic compounds (Apsimon et al., 1979).

Mechanism of Action

As a key chiral intermediate, (S)-1-Cyclopropyl-2-methoxyethanamine plays a crucial role in the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist .

Safety and Hazards

The safety data sheet for 1-Cyclopropyl-2-methoxyethanamine hydrochloride indicates that it is for research and development use only and not for medicinal or household use . The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .

properties

IUPAC Name

1-cyclopropyl-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-4-6(7)5-2-3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHQIVZUNCFLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696907
Record name 1-Cyclopropyl-2-methoxyethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1095431-18-7
Record name 1-Cyclopropyl-2-methoxyethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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